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Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

For researchers, scientists, and drug development professionals, a detailed understanding of
isomeric differences is crucial for targeted applications. This guide provides a comprehensive
comparative analysis of the positional isomers of 4-nonanone, focusing on their
physicochemical properties, spectroscopic signatures, and relevant biological pathways. The
information is supported by experimental data and detailed methodologies to aid in research
and development.

The isomers of nonanone, sharing the molecular formula COH180, exhibit distinct properties
based on the position of the carbonyl group along the nine-carbon chain. This guide will focus
on the comparative analysis of 2-nonanone, 3-nonanone, 4-nonanone, and 5-nonanone,
providing a framework for their differentiation and potential applications.

Physicochemical and Spectroscopic Properties

The placement of the carbonyl group influences the physical and spectroscopic characteristics
of the nonanone isomers. A summary of their key properties is presented below.
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Property 2-Nonanone 3-Nonanone 4-Nonanone 5-Nonanone
CAS Number 821-55-6[1] 925-78-0 4485-09-0[2] 502-56-7
Molecular Weight
142.24[1] 142.24 142.24[2] 142.24
(g/mol)
Boiling Point (°C)  192[3] 187-188 188[4] 188.5
Density (g/mL at 0.822-0.828 (at
0.82[3] ~0.826 0.82
25°C) 20°C)
Refractive Index )
1.421[3] 1.417-1.423 1.416-1.422 Not Available
(at 20°C)
Fruity, floral,
Odor Profile fatty, Not Available Sweet, fruity[2] Not Available
herbaceous|[5]

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like
nonanone isomers. The retention time and mass spectrum are key identifiers for each isomer.

A General Protocol for GC-MS Analysis of Nonanone Isomers:
e Instrumentation: A gas chromatograph coupled with a mass spectrometer.

e Column: A nonpolar capillary column, such as a DB-5ms, is suitable for separating these
isomers.

e Injection: A split/splitless injector is typically used. For trace analysis, solid-phase
microextraction (SPME) can be employed for sample preconcentration.

o Oven Temperature Program: A temperature gradient is used to ensure optimal separation. A
typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher
temperature (e.g., 250°C).
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e Carrier Gas: Helium is commonly used as the carrier gas.

e Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range
scanned is typically from m/z 35 to 350.

o Data Analysis: Compound identification is achieved by comparing the obtained mass spectra
with a reference library (e.g., NIST) and by comparing the retention indices with those of
authentic standards.

Expected Mass Spectral Fragmentation:

Aliphatic ketones like nonanones undergo characteristic fragmentation patterns in mass
spectrometry, primarily a-cleavage and McLafferty rearrangement.

e a-Cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of
acylium ions. The position of the carbonyl group will dictate the masses of the resulting
fragments. For example, in 4-nonanone, o-cleavage can result in ions at m/z 71 and m/z 99.

» McLafferty Rearrangement: This rearrangement occurs in ketones with a y-hydrogen. It
involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of
the B-bond, resulting in the elimination of a neutral alkene and the formation of a radical
cation. For 4-nonanone, this can lead to fragment ions at m/z 58 and m/z 86.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H NMR) and carbon (33C NMR) atoms in a molecule.

e IH NMR: The chemical shifts of protons adjacent to the carbonyl group (a-protons) are
typically in the range of 2.0-2.5 ppm. The specific splitting patterns will depend on the
number of neighboring protons, allowing for the differentiation of the isomers.

e 13C NMR: The carbonyl carbon exhibits a characteristic chemical shift in the downfield
region, typically between 190 and 215 ppm. The exact chemical shift can vary slightly
between the isomers.

Synthesis of Nonanone Isomers
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The synthesis of nonanone isomers can be achieved through various organic reactions. Below
are generalized approaches for their preparation.

Synthesis of 2-Nonanone

2-Nonanone can be synthesized by the oxidation of 2-nonanol or through the reaction of
heptanal with a methyl Grignard reagent followed by oxidation. A common laboratory
preparation involves the dry distillation of barium caprylate and barium acetate.[3]

Synthesis of 3-Nonanone, 4-Nonanone, and 5-Nonanone

These isomers can be synthesized via the oxidation of the corresponding secondary alcohols
(3-nonanol, 4-nonanol, and 5-nonanol). Another approach is the reaction of an appropriate
Grignard reagent with a corresponding aldehyde, followed by oxidation. For instance, 4-
nonanone can be prepared by the reaction of propyl magnesium bromide with hexanal,
followed by oxidation of the resulting 4-nonanol. 5-Nonanone can be synthesized through the
ketonization of valeric acid over metal oxide catalysts.

Hypothetical Metabolic Pathway of 4-Nonanone

While a specific, detailed metabolic pathway for 4-nonanone is not extensively documented in
the readily available literature, a hypothetical pathway can be proposed based on the general
metabolism of aliphatic ketones. The metabolism of ketones often involves cytochrome P450-
mediated oxidation and subsequent conjugation for excretion.
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Caption: Hypothetical metabolic pathway of 4-nonanone.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for a systematic comparative analysis of the nonanone isomers.
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Caption: Experimental workflow for comparative analysis.

Conclusion

The positional isomers of 4-nonanone, while structurally similar, possess unique
physicochemical and spectroscopic properties that enable their differentiation. A systematic
approach involving standardized synthesis, purification, and analytical characterization is
essential for a robust comparative analysis. The provided data and protocols offer a foundation
for researchers to build upon in their specific applications, from flavor and fragrance chemistry
to materials science and drug development. Further research into the comparative toxicology
and metabolic fates of these isomers will be crucial for a comprehensive understanding of their

biological implications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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